molecular formula C13H13NO5 B11853652 1-(2-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid CAS No. 1385694-66-5

1-(2-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid

Katalognummer: B11853652
CAS-Nummer: 1385694-66-5
Molekulargewicht: 263.25 g/mol
InChI-Schlüssel: HHHWBFKHAPRVLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid is an organic compound characterized by the presence of a nitrophenyl group attached to a cyclohexane ring, which also contains a carboxylic acid and a ketone functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid typically involves multi-step organic reactions. One common method includes the nitration of a phenyl group followed by cyclization and subsequent functional group transformations. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The nitrophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving Lewis acids or bases, depending on the specific substitution reaction.

Major Products:

    Oxidation: Amino derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-(2-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid exerts its effects involves interactions with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the carboxylic acid and ketone groups can form hydrogen bonds and coordinate with metal ions. These interactions can influence various biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

  • 1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid
  • 1-(2-Nitrophenyl)-4-hydroxycyclohexanecarboxylic Acid

Uniqueness: 1-(2-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid is unique due to the specific positioning of the nitrophenyl group and the presence of both a ketone and carboxylic acid functional group

Eigenschaften

CAS-Nummer

1385694-66-5

Molekularformel

C13H13NO5

Molekulargewicht

263.25 g/mol

IUPAC-Name

1-(2-nitrophenyl)-4-oxocyclohexane-1-carboxylic acid

InChI

InChI=1S/C13H13NO5/c15-9-5-7-13(8-6-9,12(16)17)10-3-1-2-4-11(10)14(18)19/h1-4H,5-8H2,(H,16,17)

InChI-Schlüssel

HHHWBFKHAPRVLK-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CCC1=O)(C2=CC=CC=C2[N+](=O)[O-])C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.